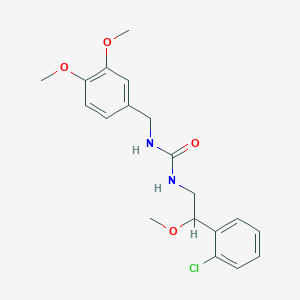

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea

CAS No.: 1795300-04-7

Cat. No.: VC5099365

Molecular Formula: C19H23ClN2O4

Molecular Weight: 378.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795300-04-7 |

|---|---|

| Molecular Formula | C19H23ClN2O4 |

| Molecular Weight | 378.85 |

| IUPAC Name | 1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |

| Standard InChI | InChI=1S/C19H23ClN2O4/c1-24-16-9-8-13(10-17(16)25-2)11-21-19(23)22-12-18(26-3)14-6-4-5-7-15(14)20/h4-10,18H,11-12H2,1-3H3,(H2,21,22,23) |

| Standard InChI Key | HRNLXXIYCCRVSW-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CC=C2Cl)OC)OC |

Introduction

Synthesis of Urea Derivatives

The synthesis of urea derivatives often involves the reaction of isocyanates with amines. For example, a common method involves reacting an aryl isocyanate with an amine to form a urea linkage. This method allows for the introduction of diverse functional groups, enabling the creation of compounds with specific biological activities.

Biological Activities of Urea Derivatives

Urea derivatives have been extensively studied for their potential as therapeutic agents. For instance, diaryl ureas are known for their anticancer properties, acting as inhibitors of various enzymes involved in cancer cell proliferation . Additionally, urea-based compounds have been explored as urease inhibitors, which could help in treating conditions like peptic ulcers and kidney stones .

Potential Applications of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea

While specific data on 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea is not available, its structure suggests potential biological activities similar to other urea derivatives. The presence of a chlorophenyl group and a dimethoxybenzyl group could influence its interaction with biological targets, potentially leading to applications in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume